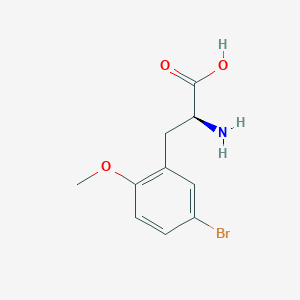

5-Bromo-2-methoxy-L-phenylalanine

Description

Significance of Unnatural Amino Acids in Chemical Biology and Peptide Science

The utility of unnatural amino acids in chemical biology and peptide science is vast and multifaceted. Their incorporation into peptides and proteins allows for the introduction of novel chemical functionalities, which can be used to probe protein structure and function in ways not possible with natural amino acids alone. sigmaaldrich.comhongglory.com For instance, UAAs can be designed to contain fluorescent probes, photo-crosslinkers, or unique reactive groups for site-specific protein modification. sigmaaldrich.com

In peptide science, the introduction of UAAs can dramatically enhance the therapeutic properties of peptide-based drugs. bldpharm.com Natural peptides often suffer from poor stability in the body due to enzymatic degradation. bldpharm.com The incorporation of UAAs can increase resistance to proteolysis, improve conformational stability, and enhance binding affinity and selectivity for their biological targets. bldpharm.com This has led to the development of more robust and effective peptide therapeutics. bldpharm.com

Evolution of Phenylalanine Analogues as Research Tools

Phenylalanine, an essential aromatic amino acid, has been a frequent target for modification to create unnatural analogues. The benzene (B151609) ring of phenylalanine provides a versatile scaffold for the introduction of various functional groups, such as halogens, azido (B1232118) groups, and others. These modifications can alter the steric, electronic, and hydrophobic properties of the amino acid, making phenylalanine analogues valuable tools in research.

Halogenated phenylalanine analogues, for instance, have been used to study the effects of electronics on protein stability and interactions. The introduction of heavier halogens can also serve as a useful probe in X-ray crystallography for phasing purposes. Furthermore, some phenylalanine analogues have been investigated for their potential in targeted drug delivery, particularly for targeting transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. The ongoing development of new phenylalanine analogues continues to provide researchers with refined tools for a wide range of applications, from basic biochemical studies to the development of new therapeutic agents.

Overview of 5-Bromo-2-methoxy-L-phenylalanine as a Functionalized L-Phenylalanine Derivative

This compound is a synthetically produced, non-proteinogenic amino acid. It is a derivative of L-phenylalanine, featuring two modifications on the phenyl ring: a bromine atom at the 5-position and a methoxy (B1213986) group at the 2-position. This compound is typically made available for research purposes as a building block for chemical synthesis, often protected with either a Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group on the amine function to facilitate its use in solid-phase peptide synthesis. sigmaaldrich.comhongglory.combldpharm.com

Detailed research findings have highlighted the application of this compound in the field of agricultural science. Specifically, the Boc-protected form of this compound has been identified as a phenylalanine analogue for use in controlling fungal infections in plants, such as those caused by Botrytis cinerea. sigmaaldrich.com A patent discloses a method where applying phenylalanine or its analogues to plants can help in preventing or reducing fungal infections. sigmaaldrich.com The proposed mechanism involves the enhancement of the shikimate pathway, which is responsible for the synthesis of aromatic amino acids, and downstream polyphenol pathways, leading to an increase in compounds that bolster the plant's defense against pathogens. sigmaaldrich.com

While its application in peptide science and drug discovery is less documented in publicly available research, its structure suggests potential uses. The presence of a bromine atom can introduce specific steric and electronic effects, and it can also serve as a handle for further chemical modification through cross-coupling reactions. The methoxy group can influence the conformation of the side chain and its interactions within a peptide or protein. The combination of these functional groups makes this compound a potentially valuable tool for creating peptides with tailored properties or for use as a molecular probe.

Table 1: Compound Names and Identifiers

| Compound Name | Abbreviation | CAS Number |

|---|---|---|

| This compound | - | 1270036-47-9 hongglory.com |

| Boc-5-bromo-2-methoxy-L-phenylalanine | Boc-5-Br-2-OMe-L-Phe | 261165-03-1 sigmaaldrich.com |

| Fmoc-5-bromo-2-methoxy-L-phenylalanine | Fmoc-5-Br-2-OMe-L-Phe | 220497-51-8 hongglory.com |

| L-phenylalanine | Phe, F | 63-91-2 |

| 2-iodo-L-phenylalanine | 2-I-Phe | - |

| L-Phenylglycine | Phg | - |

| 4-azido-L-phenylalanine | - | - |

| p-Bromo-DL-phenylalanine | - | 14091-15-7 |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(5-bromo-2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWQRRCVTMPNHM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Methoxy L Phenylalanine and Its Derivatives

Total Chemical Synthesis Approaches

Total chemical synthesis offers a robust and adaptable framework for producing 5-Bromo-2-methoxy-L-phenylalanine. This approach allows for the methodical incorporation of the necessary functional groups and the precise establishment of the correct stereoisomer.

A primary challenge in synthesizing this amino acid is ensuring the correct L-configuration at the alpha-carbon. Asymmetric synthesis is key to achieving this. wiley.com Catalytic asymmetric methods, such as the hydrogenation of olefins and imines, are particularly valuable. nih.gov These reactions often employ chiral catalysts to produce the desired enantiomerically enriched amino acid. nih.gov Another effective strategy is the electrophilic alkylation of glycine (B1666218) derivatives using a chiral catalyst. nih.gov

More specifically, one common method involves the asymmetric hydrogenation of a dehydroamino acid precursor. Chiral rhodium or ruthenium-based catalysts are often used to facilitate this transformation with high enantioselectivity. Another approach utilizes chiral auxiliaries, which temporarily attach to a glycine enolate and direct the alkylation by 2-methoxy-5-bromobenzyl halide to create the desired stereocenter. After the reaction, the auxiliary is removed.

The precise placement of the bromo and methoxy (B1213986) groups on the phenyl ring is critical. Synthesis often begins with a pre-substituted benzene (B151609) derivative to ensure the correct arrangement of these functional groups. The methoxy group can be introduced via a Williamson ether synthesis, while the bromo group is typically added through an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aromatic ring must be carefully considered to achieve the desired 5-bromo-2-methoxy substitution pattern. For instance, a three-component Mannich reaction can be used for the regioselective aminomethylation of certain precursors. nih.gov

To prevent unwanted side reactions and uncontrolled polymerization during synthesis, particularly in peptide synthesis, the reactive groups of the amino acid must be protected. nih.gov The α-amino group is typically protected by a temporary group that can be removed without affecting the bond between the peptide and the resin it is being synthesized on. peptide.com

Table 1: Common Protecting Groups in Amino Acid Synthesis

| Protecting Group | Chemical Name | Cleavage Conditions | Primary Use |

|---|---|---|---|

| Fmoc | 9-Fluorenylmethoxycarbonyl | Mild base (e.g., Piperidine) | α-Amino group protection |

| Boc | tert-Butoxycarbonyl | Acid (e.g., Trifluoroacetic acid) | α-Amino group protection |

| tBu | tert-Butyl | Acid (e.g., Trifluoroacetic acid) | Side-chain hydroxyl or carboxyl group protection |

| Z | Benzyloxycarbonyl | H₂/Pd, HBr/AcOH, or Na/liquid NH₃ | α-Amino group protection |

Chemo-Enzymatic and Biocatalytic Synthesis Routes

Chemo-enzymatic and biocatalytic approaches are gaining traction as they often provide superior enantioselectivity under milder reaction conditions compared to purely chemical methods. nih.gov These strategies combine the strengths of chemical reactions with the high selectivity of enzymatic processes. nih.gov

The use of engineered enzymes has become a transformative approach for synthesizing non-canonical amino acids. nih.gov Biocatalysis can be combined with chemical reactions to access complex structural motifs that are otherwise difficult to obtain. nih.gov For instance, engineered transaminases can catalyze the asymmetric amination of a keto-acid precursor to produce the desired L-amino acid with high stereoselectivity.

Another chemo-enzymatic strategy involves the use of acylases. acs.org In this method, a racemic N-acetylated amino acid is synthesized chemically. An L-acylase enzyme is then used to selectively hydrolyze the acetyl group from the L-enantiomer, allowing for the separation of the desired L-amino acid from the unreacted D-enantiomer. acs.org Directed evolution can be used to optimize enzymes for specific, non-natural substrates, enhancing their efficiency and selectivity. nih.govmanchester.ac.uknih.govrepec.org

While a natural biosynthetic pathway for this compound is not known, it is theoretically possible to engineer one in a microorganism like E. coli. The biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan begins with the shikimate pathway, which produces the common precursor, chorismate. ontosight.aiyoutube.comresearchgate.netlongdom.org

An engineered pathway could start from chorismate, which would then be converted through a series of enzymatic steps to the final product. This would require the introduction of genes for enzymes capable of methoxylation and halogenation. While challenging, identifying or engineering suitable methyltransferases and halogenases could make this a viable, albeit complex, production method. The final step would likely involve a transaminase to convert the corresponding keto-acid into the L-amino acid. ontosight.ai

Synthesis of Related Substituted Phenylalanine Scaffolds

One prominent and green chemistry approach involves the enzymatic amination of corresponding cinnamic acid precursors. Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that catalyze the reversible addition of ammonia to the double bond of a cinnamic acid derivative to form the corresponding L-phenylalanine analogue. frontiersin.org This biocatalytic method is highly attractive due to its cost-effectiveness and high enantioselectivity. frontiersin.org The process typically involves incubating the substituted cinnamic acid with a PAL enzyme in a solution with a high concentration of ammonia. frontiersin.org For instance, PALs from Anabaena variabilis and Planctomyces brasiliensis (AvPAL and PbPAL) have been successfully used for the amination of a variety of substituted cinnamic acids. frontiersin.org The reaction is stereoselective, naturally yielding the L-enantiomer. rug.nl

Another powerful strategy for the asymmetric synthesis of phenylalanine derivatives is the phase-transfer catalyzed alkylation of a glycine-derived Schiff base. This method allows for the construction of the chiral amino acid backbone. For example, the synthesis of 4-Fluoro-β-(4-fluorophenyl)-L-phenylalanine was achieved through the asymmetric phase-transfer catalyzed alkylation of tert-butyl glycinate-benzophenone Schiff base, using a cinchona alkaloid-derived catalyst. capes.gov.br This approach offers high levels of enantioselectivity, which is crucial for the synthesis of optically pure amino acids. capes.gov.br

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also employed to create novel phenylalanine derivatives. This method is particularly useful for synthesizing biphenyl-substituted phenylalanines. The strategy involves coupling a halogenated phenylalanine derivative (e.g., an iodo- or bromo-phenylalanine) with a suitable boronic acid. gla.ac.uk This has been used to generate analogues with extended conjugation and unique fluorescent properties. gla.ac.uk

The following table summarizes various synthetic strategies used for different substituted phenylalanine derivatives, which could be adapted for the synthesis of this compound.

| Product | Synthetic Method | Key Reagents/Catalysts | Reference |

| Substituted D- and L-Phenylalanines | Enzymatic amination of cinnamic acids | Phenylalanine Ammonia Lyase (PAL) | nih.gov |

| 4-Fluoro-β-(4-fluorophenyl)-L-phenylalanine | Asymmetric phase-transfer catalyzed alkylation | tert-butyl glycinate-benzophenone Schiff base, Cinchona alkaloid catalyst | capes.gov.br |

| Biphenyl-substituted phenylalanine | Suzuki-Miyaura cross-coupling | p-Iodophenylalanine derivative, 4-biphenyl boronic acid, Pd catalyst | gla.ac.uk |

| 4-Bromo-L-phenylalanine | Deacetylation | (S)-acetyl-protected 4-bromophenylalanine, 10% Hydrochloric acid | guidechem.com |

Purification and Characterization Considerations in Academic Synthesis

The purification and characterization of synthesized amino acids like this compound are critical steps to ensure the identity, purity, and stereochemistry of the final compound. Following synthesis, the crude product is typically a mixture containing the desired amino acid, unreacted starting materials, byproducts, and residual reagents.

Purification:

A common initial purification step involves crystallization. google.com For amino acids, which often exist as zwitterions, adjusting the pH of the aqueous solution to the isoelectric point can decrease their solubility, facilitating precipitation while many impurities remain in the solution. Recrystallization from a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and ethanol, can further enhance purity. rsc.org

Chromatographic techniques are also indispensable. For laboratory-scale purification, column chromatography using silica (B1680970) gel is standard. However, the polar nature of amino acids can lead to poor separation. Therefore, protection of the amino and carboxyl groups (e.g., as Boc or Fmoc and methyl ester, respectively) is often necessary to create less polar derivatives that are more amenable to silica gel chromatography. guidechem.com Following purification of the protected derivative, a deprotection step is required to yield the final amino acid. guidechem.com

For analytical assessment of purity and for preparative purification of small quantities, High-Performance Liquid Chromatography (HPLC) is the method of choice. google.com Chiral HPLC, using a chiral stationary phase, is particularly crucial for determining the enantiomeric purity (e.g., the ratio of L- to D-enantiomer) of the synthesized amino acid. guidechem.com

In some processes, especially those starting from fermentation broths, initial purification might involve ultrafiltration to remove large molecules and cellular debris, followed by treatment with activated carbon to adsorb impurities before proceeding to crystallization or chromatography. google.com

Characterization:

A combination of spectroscopic techniques is used to confirm the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. ¹H NMR provides information on the number and environment of protons, including characteristic signals for the aromatic protons, the methoxy group, and the α- and β-protons of the amino acid backbone. rsc.org ¹³C NMR provides information on the carbon skeleton of the molecule. rsc.org

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern can also provide structural information.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the amine (N-H stretch).

Melting Point: A sharp and specific melting point is a good indicator of the purity of a crystalline solid. rsc.org

Optical Rotation: For chiral molecules like L-phenylalanine derivatives, measurement of the specific rotation using a polarimeter confirms the stereochemistry of the product. An L-amino acid will rotate plane-polarized light in a specific direction and magnitude. rsc.org

The following table outlines the typical analytical methods used for the characterization of phenylalanine derivatives.

| Technique | Purpose | Reference |

| High-Performance Liquid Chromatography (HPLC) | Assess purity, determine enantiomeric excess | guidechem.comgoogle.com |

| Nuclear Magnetic Resonance (NMR) | Elucidate molecular structure | rsc.org |

| Mass Spectrometry (MS) | Determine molecular weight and formula | bldpharm.com |

| Crystallization & Melting Point Analysis | Purify and assess purity | google.comrsc.org |

| Polarimetry | Determine optical rotation and confirm stereochemistry | rsc.org |

Advanced Chemical Transformations and Derivatization of 5 Bromo 2 Methoxy L Phenylalanine

Aromatic Substitution Reactions of the Bromo Moiety

The bromine atom on the phenyl ring of 5-Bromo-2-methoxy-L-phenylalanine serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the modification of aryl halides. For derivatives of this compound, where the amino and carboxyl groups are appropriately protected (e.g., with Boc or Fmoc and as a methyl ester, respectively), the bromo substituent can readily participate in these transformations.

The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is a widely used method for forming carbon-carbon bonds. nih.gov While specific examples with this compound are not extensively documented in publicly available literature, the reactivity of similar bromo-phenylalanine derivatives suggests its feasibility. For instance, the Suzuki-Miyaura cross-coupling has been successfully applied to N-protected 4-bromophenylalanine esters with various aryl boronic acids. nih.gov The reaction typically employs a palladium catalyst such as Pd(OAc)₂ or a pre-catalyst like [Pd(tBu-XPhos)G1], a phosphine (B1218219) ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, K₃PO₄) in a suitable solvent system like toluene/water or dioxane/water. nih.govnih.gov Microwave irradiation has been shown to significantly accelerate these couplings, often reducing reaction times to minutes. nih.gov

The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another important transformation. nih.gov This reaction has been used to label peptides containing iodophenylalanine with ferrocene-alkyne derivatives, demonstrating its utility in bioconjugation. nih.gov For this compound derivatives, this reaction would allow for the introduction of an alkynyl moiety, which can serve as a handle for further modifications, such as in "click chemistry". nih.gov

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.gov This reaction has been successfully applied to unprotected halotryptophans under aqueous conditions, highlighting its potential for use with other amino acids. diva-portal.org The use of specialized ligands like tBu-XPhos has been shown to be effective for the amination of bromoindoles. diva-portal.org This suggests that N-protected this compound could be coupled with a variety of amines to generate novel derivatives.

A summary of representative conditions for these cross-coupling reactions on analogous compounds is presented in the table below.

| Cross-Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature | Analogous Substrate |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene / H₂O | 80-110 °C | N-Boc-4-bromophenylalanine methyl ester |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | Room Temp. - 50 °C | N-Fmoc-4-iodophenylalanine |

| Buchwald-Hartwig | [Pd(tBu-XPhos)G1] | KOH | Dioxane / H₂O | 100 °C (Microwave) | 5-Bromotryptophan |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) offers an alternative strategy to functionalize the aryl ring of this compound. In general, SNAr reactions on aryl halides are facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. In the case of this compound, the methoxy (B1213986) group is electron-donating, which would typically disfavor a classical addition-elimination SNAr mechanism.

However, SNAr reactions can still be achieved under certain conditions, particularly with strong nucleophiles or through alternative mechanisms. For instance, the reaction of heteroaryl halides with thiols can proceed smoothly in the presence of a base like K₂CO₃. nih.gov While the electronic properties of the phenyl ring in this compound differ from electron-deficient heteroaromatics, this approach could potentially be adapted.

Another possibility involves the use of very strong bases to promote a benzyne-type mechanism, although this would likely lead to a mixture of regioisomers. A more controlled approach could involve the introduction of an activating group on the ring, or the use of specific catalysts to facilitate the substitution.

Modifications at the Amino and Carboxyl Termini

The amino and carboxyl groups of this compound are readily available for a wide range of chemical modifications, most notably peptide bond formation. The compound is commercially available with the amino group protected by either a tert-Butoxycarbonyl (Boc) or a Fluorenylmethyloxycarbonyl (Fmoc) group, which are standard protecting groups in solid-phase and solution-phase peptide synthesis. jenkemusa.comcalpaclab.com

The carboxyl group can be activated for amide bond formation using standard coupling reagents such as HBTU, HATU, or EDC/HOBt. This allows for the incorporation of this compound into peptide sequences at any desired position. The carboxyl group can also be esterified, for example, by reaction with an alcohol under acidic conditions or using reagents like the Mukaiyama's reagent. helixchrom.com

The free amino group, after deprotection of the Boc or Fmoc group, can be acylated with various carboxylic acids, sulfonylated with sulfonyl chlorides, or reductively aminated with aldehydes or ketones to introduce a wide range of functionalities.

The following table summarizes common modifications at the termini of this compound.

| Terminus | Modification | Reagents/Conditions |

| Amino | Boc Protection | (Boc)₂O, Base (e.g., Et₃N) |

| Amino | Fmoc Protection | Fmoc-OSu, Base (e.g., NaHCO₃) |

| Amino | Amide Bond Formation | Acyl chloride or Carboxylic acid with coupling agent |

| Carboxyl | Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) |

| Carboxyl | Amide Bond Formation | Amine, Coupling agent (e.g., HATU, HBTU) |

Derivatization for Analytical and Detection Purposes

The analysis and detection of this compound and its derivatives in complex mixtures often require derivatization to enhance their detectability by techniques such as HPLC. The primary amino group is a common target for derivatization. Reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be used to introduce a fluorescent tag, allowing for sensitive detection. nih.gov

The inherent fluorescence of the aromatic ring of phenylalanine and its derivatives can also be exploited for detection, although the presence of the bromo and methoxy substituents will alter the excitation and emission maxima compared to native phenylalanine. nih.gov

For mass spectrometry-based detection (LC-MS), derivatization may not be necessary, as the compound can be ionized directly. However, derivatization can sometimes be used to improve ionization efficiency or to aid in structural elucidation. nih.govnih.gov

Conjugation Strategies for Molecular Probes and Bioconjugates

The versatility of this compound makes it an attractive building block for the synthesis of molecular probes and bioconjugates. The bromo moiety can be used as a handle for the attachment of reporter groups, such as fluorophores, or for conjugation to other biomolecules.

One powerful strategy is to first convert the bromo group to an alkyne via a Sonogashira coupling. The resulting alkynyl-derivatized amino acid can then be incorporated into a peptide and subsequently conjugated to an azide-containing molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. jenkemusa.comacs.org This approach allows for the site-specific labeling of peptides and proteins.

Alternatively, the bromo group itself can be used in palladium-catalyzed reactions for direct conjugation. The development of photoredox-catalyzed methods for the site-selective bioconjugation of phenylalanine residues in proteins suggests that similar strategies could be developed for the specific modification of this compound-containing peptides. acs.org

The incorporation of this non-canonical amino acid into peptides can also be used to create probes for studying protein-protein interactions or for the development of targeted therapeutics. scbt.com

Incorporation of 5 Bromo 2 Methoxy L Phenylalanine into Peptides and Proteins

Genetic Encoding and Site-Specific Incorporation Strategies

The introduction of 5-Bromo-2-methoxy-L-phenylalanine into proteins at specific sites within a living cell is achieved through the expansion of the genetic code. This process requires the engineering of the cell's translational machinery.

Engineered Aminoacyl-tRNA Synthetase/tRNA Pairs

A cornerstone of genetic code expansion is the development of orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs. These pairs function independently of the host cell's endogenous synthetases and tRNAs. The engineered aaRS must be evolved to specifically recognize and charge the desired ncAA, in this case, this compound, onto its cognate, orthogonal tRNA.

Extensive engineering efforts have produced a wide array of aaRS variants with altered substrate specificities. nih.govnih.gov Directed evolution techniques, often coupled with high-throughput screening methods like fluorescence-activated cell sorting (FACS), have been instrumental in tailoring the active sites of synthetases to accept ncAAs that are structurally distinct from the canonical 20 amino acids. nih.govbiorxiv.org For instance, researchers have successfully engineered aaRSs to incorporate various phenylalanine analogs, demonstrating the feasibility of evolving these enzymes to recognize specific substitution patterns on the phenyl ring. nih.govcardiff.ac.uk While most engineered aaRSs exhibit polyspecificity, recognizing multiple ncAAs, strategies are being developed to enhance their selectivity for a single ncAA. nih.govnih.gov

Amber Suppression and Codon Reassignment Technologies

The most common strategy for the site-specific incorporation of ncAAs involves the reassignment of a stop codon, typically the amber codon (UAG). nih.govnih.gov An orthogonal tRNA, engineered to recognize the UAG codon, is charged with the ncAA by the co-expressed engineered aaRS. When the ribosome encounters the UAG codon in the messenger RNA (mRNA) sequence of the target protein, this acylated tRNA delivers the ncAA, enabling its incorporation into the growing polypeptide chain.

This amber suppression technology has been widely used to incorporate a variety of ncAAs into proteins in both prokaryotic and eukaryotic cells. cardiff.ac.uknih.gov The efficiency of this process can be influenced by factors such as the number of copies of the orthogonal tRNA gene. nih.gov For example, increasing the copy number of the tRNA can lead to higher expression levels of the protein containing the ncAA. rsc.org

Cell-Free Protein Synthesis Systems for Enhanced Incorporation

Cell-free protein synthesis (CFPS) systems offer a powerful alternative to in vivo expression for incorporating ncAAs. These systems provide an open environment, allowing for direct control over the reaction components and conditions, which can be optimized to enhance the efficiency of ncAA incorporation. nih.gov

CFPS systems can be customized to improve the yield and solubility of proteins containing ncAAs. nih.gov For example, the choice of the host strain for preparing the cell extract and codon optimization of the target gene can significantly impact protein expression levels. nih.gov This platform is particularly advantageous for producing proteins that may be toxic to living cells or for high-throughput screening of ncAA incorporation.

Fidelity and Efficiency of Translational Incorporation

The fidelity of ncAA incorporation is a critical parameter, ensuring that the ncAA is inserted only at the designated codon and that canonical amino acids are not incorporated at that site. The efficiency of incorporation, on the other hand, refers to the yield of the full-length protein containing the ncAA.

Achieving high fidelity and efficiency depends on the specificity of the engineered aaRS for the ncAA over any of the canonical amino acids and the ability of the engineered tRNA to be recognized by the ribosome without being charged by endogenous synthetases. Research has shown that high fidelity in amber suppression and the incorporation of photocaged tyrosine can be achieved with minimal background expression. nih.gov Mass spectrometry is a key analytical tool used to confirm the precise and efficient site-specific incorporation of the ncAA into the target protein. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound

Solid-phase peptide synthesis (SPPS) is a cornerstone of synthetic peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid support. nih.govnih.govchimia.ch The use of Fmoc-protected amino acids is a prevalent strategy in modern SPPS. nih.govrsc.org For the incorporation of this compound, the corresponding Fmoc-protected derivative, Fmoc-5-bromo-2-methoxy-L-phenylalanine, is commercially available. calpaclab.com

The general workflow of SPPS involves the covalent attachment of the first amino acid to a resin, followed by cycles of deprotection of the N-terminal protecting group (e.g., Fmoc) and coupling of the next protected amino acid. researchgate.net This iterative process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and side-chain protecting groups are removed. nih.govresearchgate.net The purity and yield of the final peptide containing this compound depend on the efficiency of each coupling and deprotection step. researchgate.net

Enzymatic Ligation and Semi-Synthesis Approaches

Enzymatic ligation offers a highly specific and efficient method for joining peptide fragments, often under mild, aqueous conditions. nih.gov This approach can be particularly useful for the synthesis of large proteins or for introducing modifications at specific sites. Enzymes like sortases and butelase recognize specific peptide sequences and catalyze the formation of a native peptide bond. nih.gov

Role of 5 Bromo 2 Methoxy L Phenylalanine in Structural Biology Research

Impact on Peptide and Protein Conformation

The incorporation of 5-Bromo-2-methoxy-L-phenylalanine can significantly influence the local and global conformation of peptides and proteins. The steric bulk of the bromine atom and the electronic effects of both the bromo and methoxy (B1213986) substituents can alter the torsional angles of the peptide backbone and the side-chain orientation.

Halogenation of the phenylalanine ring has been shown to modulate hydrophobic and aromatic-aromatic interactions, which are crucial for maintaining the folded state of many proteins. nih.gov The introduction of a bromine atom can enhance van der Waals interactions and potentially lead to the formation of halogen bonds, a type of non-covalent interaction that can influence protein stability. nih.gov The methoxy group, with its hydrogen bond accepting capability, can further perturb the local environment and influence secondary structure formation. Studies on related halogenated phenylalanine derivatives have shown that both the position and the nature of the halogen affect amyloid fibril formation kinetics and morphology, highlighting the profound impact of such substitutions on protein aggregation processes. nih.gov

Probing Protein Folding and Dynamics

Understanding the process of protein folding is a fundamental challenge in biochemistry. This compound can be utilized as a probe to monitor folding and unfolding pathways. The introduction of this unnatural amino acid can introduce minimal structural perturbations while providing a unique spectroscopic handle to track conformational changes in real-time.

For instance, the incorporation of fluorinated phenylalanine derivatives has been successfully used to study protein folding and unfolding using ¹⁹F NMR spectroscopy. nih.gov Similarly, the bromine atom in this compound can serve as a heavy atom for X-ray crystallography studies, aiding in phase determination through techniques like multiwavelength anomalous diffraction (MAD). nih.gov This can provide high-resolution snapshots of protein folding intermediates.

Modulation of Protein-Ligand and Protein-Protein Interactions

The precise nature of molecular interactions is central to biological function. The unique electronic properties of this compound can be harnessed to modulate and probe protein-ligand and protein-protein interactions.

The electron-withdrawing nature of the bromine atom can alter the electrostatic potential of the aromatic ring, influencing cation-π and other non-covalent interactions that are often critical for binding. nih.gov Studies on halogenated p-benzoyl-l-phenylalanine analogs have demonstrated that the incorporation of halogens can increase the efficiency of photocrosslinking, enabling the capture and identification of interacting protein partners. nih.gov The bromine and chlorine isotopes, with their unique isotopic signatures, can also be used in mass spectrometry-based quantitative proteomics to identify protein interaction partners with high accuracy. nih.gov

Applications as Spectroscopic Probes

The distinct spectroscopic properties of this compound make it a valuable probe for various biophysical techniques.

Nuclear Magnetic Resonance (NMR) Studies

While ¹⁹F NMR is a well-established technique for studying proteins containing fluorinated amino acids, the bromine atom in this compound also offers potential for NMR studies. nih.govnih.govresearchgate.net The large chemical shift anisotropy of the bromine nucleus can provide information on the local electronic environment and dynamics. Although less common than ¹⁹F, solid-state NMR studies of brominated compounds can yield valuable structural constraints.

The methoxy group's protons can also serve as sensitive NMR probes of the local environment, providing information on conformational changes and binding events. nih.gov

Fluorescence-Based Studies

The intrinsic fluorescence of phenylalanine is often weak and can be quenched by other aromatic residues like tyrosine and tryptophan. nih.govnih.govresearchgate.net However, substitutions on the phenyl ring can modulate its photophysical properties. The introduction of a methoxy group, in particular, can enhance the quantum yield and shift the emission wavelength, creating a more useful fluorescent probe. rsc.org

By incorporating this compound into a protein at a specific site, researchers can monitor changes in the local environment through alterations in the fluorescence signal. This can be used to study ligand binding, protein conformational changes, and protein-protein interactions. nih.gov

Electron Paramagnetic Resonance (EPR) and Infrared (IR) Spectroscopy

While not a primary application, the bromine atom can potentially be used in advanced EPR techniques. For IR spectroscopy, the vibrational modes of the C-Br and C-O-C bonds of this compound would exhibit characteristic frequencies. These IR signatures could be used to probe the local environment and conformational changes in the protein, although this application is less common than NMR or fluorescence spectroscopy for this type of probe.

X-ray Crystallography and Scattering Techniques

The strategic incorporation of modified amino acids into proteins is a powerful tool in structural biology. This compound, an unnatural amino acid, holds significant theoretical potential for aiding in the determination of macromolecular structures through X-ray crystallography and other scattering techniques. Its utility stems from the presence of a bromine atom, a relatively heavy element that can be exploited for phasing, and a methoxy group, which can influence local conformation and interactions.

In X-ray crystallography, one of the major hurdles is the "phase problem," where the phases of the diffracted X-rays are lost during measurement. The heavy bromine atom in this compound can be used to overcome this challenge through a technique known as anomalous scattering. When the X-ray energy is tuned to near the absorption edge of the bromine atom, it scatters X-rays with a phase shift that is dependent on the X-ray wavelength. This effect, known as anomalous diffraction, can be used to locate the bromine atoms in the crystal structure and, from there, to calculate the phases of all the diffracted waves. This method, particularly in the form of Single-wavelength Anomalous Diffraction (SAD) or Multi-wavelength Anomalous Diffraction (MAD), can be a powerful tool for solving novel protein structures without the need for isomorphous heavy-atom derivatives.

Interactive Data Table: Illustrative X-ray Data Collection and Phasing Statistics for a Protein Containing this compound

| Parameter | Value | Description |

| Data Collection | ||

| Wavelength (Å) | 0.9184 (Bromine peak) | The X-ray wavelength is tuned to the absorption edge of bromine to maximize the anomalous signal. |

| Resolution (Å) | 2.1 | The level of detail resolved in the electron density map. |

| Space Group | P2₁2₁2₁ | The symmetry of the crystal lattice. |

| Unit Cell (Å) | a=50, b=75, c=100 | The dimensions of the repeating unit of the crystal. |

| Completeness (%) | 99.5 | The percentage of all possible reflections that were measured. |

| Redundancy | 6.2 | The average number of times each unique reflection was measured. |

| I/σ(I) | 15.4 (2.1 at highest shell) | A measure of the signal-to-noise ratio of the diffraction data. |

| R-merge | 0.08 | A measure of the agreement between symmetry-related reflections. |

| Phasing | ||

| Phasing Method | SAD (Single-wavelength Anomalous Diffraction) | The method used to solve the phase problem. |

| Number of Br sites | 2 | The number of this compound residues located in the asymmetric unit. |

| Phasing Power | 1.8 | A measure of the strength of the anomalous signal for phasing. |

| Figure of Merit | 0.45 | A measure of the quality of the initial electron density map. |

| Refinement | ||

| R-work / R-free | 0.19 / 0.23 | Measures of how well the atomic model fits the experimental diffraction data. |

Note: The data presented in this table is illustrative and represents typical values for a successful SAD experiment. It is not based on published data for this compound.

In addition to X-ray crystallography, the presence of hydrogen atoms in this compound opens up possibilities for its use in neutron scattering studies. By replacing the hydrogen atoms with their heavier isotope, deuterium, specific parts of a protein or a protein complex can be "highlighted" in a neutron scattering experiment. This technique, known as contrast variation, is particularly useful for studying the structure and dynamics of large biomolecular assemblies in solution. The methoxy group and the phenyl ring of this compound could be selectively deuterated to provide valuable structural information about their location and environment within a protein.

While the application of this compound in structural biology is still emerging, its chemical properties make it a promising tool for researchers working to elucidate the complex three-dimensional structures of proteins and other biological macromolecules.

Applications of 5 Bromo 2 Methoxy L Phenylalanine in Advanced Chemical Biology and Medicinal Chemistry

Design and Synthesis of Peptidomimetics with Modulated Biological Activity

The incorporation of 5-Bromo-2-methoxy-L-phenylalanine into peptide sequences is a key strategy for the development of peptidomimetics with modulated biological activity. The steric bulk of the bromo group and the electronic properties of the methoxy (B1213986) group can significantly influence the conformation and binding affinity of the resulting peptide. These modifications can lead to enhanced stability against enzymatic degradation, improved receptor selectivity, and altered agonist or antagonist activity. The synthesis of such peptidomimetics typically involves standard solid-phase or solution-phase peptide synthesis protocols, where the corresponding protected form of this compound, such as Fmoc-5-bromo-2-methoxy-L-phenylalanine, is used as a building block.

Construction of Combinatorial Libraries for Ligand Discovery

Combinatorial chemistry is a powerful tool for the rapid synthesis and screening of large numbers of compounds to identify new ligands for biological targets. This compound serves as an attractive building block for the construction of diverse combinatorial libraries. Its unique substitution pattern allows for the creation of a wide array of structurally distinct molecules. By incorporating this unnatural amino acid into peptide or small molecule libraries, researchers can explore a larger chemical space, increasing the probability of discovering novel hits with high affinity and specificity for a target of interest. The bromine atom also provides a convenient handle for further chemical modification through cross-coupling reactions, further expanding the diversity of the library.

Rational Design of Enzyme Inhibitors and Substrate Analogues

The specific structural and electronic characteristics of this compound make it a valuable component in the rational design of enzyme inhibitors and substrate analogues. The methoxy group can participate in hydrogen bonding or other non-covalent interactions within an enzyme's active site, while the bromo group can act as a bulky substituent to probe steric limitations or as a site for specific interactions. By mimicking the natural substrate of an enzyme, molecules containing this amino acid can act as competitive inhibitors. The rational design process leverages computational modeling and structural biology data to predict how the incorporation of this compound will affect binding and catalytic activity.

Unnatural Amino Acid Mutagenesis for Enzyme Engineering and Mechanistic Elucidation

Unnatural amino acid (UAA) mutagenesis is a powerful technique that allows for the site-specific incorporation of UAAs with novel functionalities into proteins. While direct evidence for the use of this compound in this specific application is not yet widely published, its properties make it a promising candidate for such studies. By replacing a natural amino acid with this compound within an enzyme's active site or at a key allosteric site, researchers could probe enzyme mechanisms, engineer novel catalytic activities, or enhance enzyme stability. The unique spectroscopic signature of the bromo- and methoxy-substituted phenyl ring could also be exploited to study protein structure and dynamics.

Computational and Theoretical Studies of 5 Bromo 2 Methoxy L Phenylalanine Derivatives

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand, such as a derivative of 5-Bromo-2-methoxy-L-phenylalanine, and a biological target, typically a protein or enzyme. The primary goal is to identify the most likely binding mode and to estimate the strength of the interaction, often expressed as a binding affinity or docking score.

While specific docking studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated by studies on structurally related molecules. For instance, molecular docking studies on other substituted phenylalanine derivatives have been crucial in identifying their potential as inhibitors for various enzymes. nih.govnih.gov These studies typically involve preparing the three-dimensional structures of both the ligand and the target protein. The ligand is then placed into the binding site of the protein, and various conformational poses are sampled. A scoring function is used to evaluate each pose, estimating the binding free energy.

The results of such a docking study could be presented in a table format, illustrating the predicted binding affinities and key interactions with amino acid residues in the active site of the target protein. For example, a study on 3-methoxy flavone (B191248) derivatives showed docking scores against the estrogen receptor-α ranging from -7.93 to -10.14 kcal/mol, indicating strong binding potential. nih.gov

Table 1: Illustrative Molecular Docking Results for Hypothetical this compound Derivatives Against a Target Protein

| Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Derivative A | -8.5 | Tyr123, Phe256, Arg301 |

| Derivative B | -9.2 | Trp84, Val101, Gln150 |

| Derivative C | -7.8 | Leu205, Ser289, His450 |

Note: The data in this table is illustrative and intended to demonstrate how results from molecular docking studies are typically presented. Actual values would be dependent on the specific derivative and the target protein.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. analis.com.my A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For a series of this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). The biological activity, such as the half-maximal inhibitory concentration (IC50), would be determined experimentally. Statistical methods, like multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates the descriptors with the biological activity.

A typical QSAR model is represented by an equation. For example:

pIC50 = c0 + c1 * (Descriptor 1) + c2 * (Descriptor 2) + ...

Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, etc., are coefficients determined from the regression analysis. The quality of a QSAR model is assessed by statistical parameters like the correlation coefficient (r²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (q²), which measures the predictive ability of the model. A study on novel phenylalanine linked quinazoline-4(3H)-one-sulphonamide hybrids as antimalarial agents successfully developed a 3D-QSAR model to guide the design of more potent inhibitors. nih.gov

Table 2: Example of Descriptors Used in QSAR Studies and Their Potential Influence on Activity

| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |

| Electronic | Partial Charge on Bromine | Modulates halogen bonding and electrostatic interactions. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule, affecting binding site fit. |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener Index | Describes molecular branching, which can impact receptor binding. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape or conformation of a molecule is crucial for its biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms and molecules over time, thus revealing how the molecule behaves in a biological environment, such as in water or near a protein.

For this compound, conformational analysis would explore the rotational freedom around its single bonds, particularly the chi (χ) angles of the amino acid side chain. This would help in understanding how the bromo-methoxyphenyl group orients itself relative to the amino acid backbone.

MD simulations can provide deeper insights. By simulating a this compound derivative in a box of water molecules, one can observe its conformational flexibility, its interactions with water, and the stability of its different conformations. When a ligand-protein complex from a docking study is subjected to MD simulations, the stability of the binding pose can be assessed. The simulation can reveal if the ligand remains stably bound in the active site or if it dissociates over time. It can also highlight key interactions that are persistent throughout the simulation. Studies on the self-assembly of phenylalanine have utilized MD simulations to understand the formation of larger aggregates.

The results from these simulations can be analyzed to generate plots of root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule or protein, and radial distribution functions to characterize interactions with solvent molecules.

Prediction of Reactivity and Transformation Pathways

Computational methods can also be used to predict the chemical reactivity of a molecule and to explore potential metabolic or degradation pathways. Density Functional Theory (DFT) is a powerful quantum mechanical method often used for this purpose.

For this compound, DFT calculations can be employed to determine various electronic properties that are indicative of its reactivity. For example, the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can identify the regions of the molecule that are most likely to act as electron donors (nucleophilic sites) and electron acceptors (electrophilic sites), respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.

Furthermore, computational methods can be used to model potential metabolic transformations. For instance, the sites on the molecule that are most susceptible to oxidation by cytochrome P450 enzymes can be predicted. This information is crucial in the early stages of drug development to anticipate the metabolic fate of a new compound. For this compound, potential transformations could include hydroxylation of the phenyl ring, O-demethylation of the methoxy (B1213986) group, or dehalogenation of the bromine atom. By calculating the activation energies for these different reaction pathways, it is possible to predict the most likely metabolites.

Future Research Directions and Emerging Paradigms

Development of Orthogonal Bioconjugation Chemistries for 5-Bromo-2-methoxy-L-phenylalanine-Modified Biomolecules

The site-specific incorporation of this compound into proteins provides a unique chemical handle for subsequent modifications. A key future direction is the development of novel bioconjugation reactions that are orthogonal to the functional groups found in native proteins. Orthogonal chemistries allow for precise covalent bond formation with a specific functional group in the complex environment of a cell or organism, without cross-reacting with other cellular components.

While the bromo- and methoxy- substituents on the phenyl ring are not as reactive as commonly used bioorthogonal handles like azides or alkynes, they offer potential for specialized chemistries. Research could focus on transition metal-catalyzed cross-coupling reactions adapted for biological conditions, which could selectively target the carbon-bromine bond. The development of such reactions would enable the attachment of a wide array of probes, including fluorophores, drug molecules, or polyethylene glycol (PEG) chains, to proteins containing this ncAA. The success of other bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC) and tetrazine-trans-cyclooctene (Tz-TCO) ligation, provides a framework for developing and validating new chemistries that are mutually orthogonal, potentially allowing for simultaneous, multi-component labeling of biomolecules. nih.govescholarship.org

Expansion of Genetic Tools for Broader Organismal Incorporation

The ability to incorporate this compound into proteins relies on engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that are orthogonal to the host's translational machinery. nih.gov A significant breakthrough in this area is the development of a promiscuous pyrrolysyl-tRNA synthetase (PylRS) mutant, PylRS(N346A/C348A). This single mutant has been shown to genetically encode a wide variety of meta- and ortho-substituted phenylalanine derivatives in both E. coli and mammalian cells. nih.govacs.org

Given that this compound contains both ortho (methoxy) and meta (bromo, relative to the methoxy (B1213986) group) substitutions, the PylRS(N346A/C348A) system is a prime candidate for its incorporation. Future research will likely focus on optimizing the efficiency and fidelity of this system for this compound. Further expansion of these genetic tools to other organisms, including yeast, insects, and multicellular organisms, will broaden the scope of its application. nih.gov The development of virus-assisted systems and enhanced tRNAs may further improve the selection and incorporation efficiency in various cell types. nih.gov

| Genetic Tool Component | Description | Organism(s) | Key Features |

| Aminoacyl-tRNA Synthetase (aaRS) | PylRS(N346A/C348A) | E. coli, Mammalian Cells | A rationally designed mutant of pyrrolysyl-tRNA synthetase with high substrate promiscuity for various phenylalanine derivatives. nih.govacs.org |

| tRNA | Amber Suppressor tRNAPyl (tRNACUA) | E. coli, Mammalian Cells | Cognate tRNA that recognizes the amber stop codon (UAG) and directs the incorporation of the ncAA. nih.govnih.gov |

| Codon | Amber Stop Codon (TAG) | E. coli, Mammalian Cells | The codon that is repurposed to encode the non-canonical amino acid. nih.gov |

Integration into Advanced Drug Delivery Systems and Biomaterials Research

Phenylalanine and its derivatives are promising building blocks for biomedical materials due to their biocompatibility and biodegradability. nih.gov Polymers and copolymers based on poly(phenylalanine) have been explored for creating stimuli-responsive drug delivery systems (DDSs) and nanocarriers. nih.gov For example, intelligent drug delivery nanosystems have been developed where drug release can be triggered by L-phenylalanine. nih.gov

The integration of this compound into these systems offers several potential advantages.

Functionalization: The bromo- group can serve as a reactive site for covalently attaching therapeutic agents, targeting ligands, or imaging agents.

Tunable Properties: The introduction of the methoxy and bromo groups alters the hydrophobicity and electronic properties of the phenylalanine side chain. This can be exploited to fine-tune the self-assembly, stability, and drug-release kinetics of nanocarriers.

Stimuli-Responsiveness: Biomaterials incorporating this ncAA could be designed to respond to specific external stimuli that trigger a chemical reaction at the bromo- position, leading to controlled release or material degradation.

Future research will involve synthesizing polymers and self-assembling peptides containing this compound and characterizing their properties for applications in targeted drug delivery and tissue engineering.

Exploration of Novel Biochemical Pathways Involving Functionalized Phenylalanine Derivatives

The introduction of functionalized phenylalanine derivatives into biological systems can be a powerful tool for probing and engineering biochemical pathways. Phenylalanine is a precursor to numerous metabolites and plays a critical role in protein structure and function.

By replacing native phenylalanine with this compound at specific sites in enzymes, researchers can investigate the role of that residue in catalysis, substrate binding, and protein stability. This ncAA can serve as a structural probe to map the local environment within a protein's active site. researchgate.net Furthermore, enzymes that naturally process phenylalanine, such as phenylalanine ammonia (B1221849) lyases (PAL), could be studied with this analog to understand their substrate tolerance and potentially evolve them into novel biocatalysts that can act on non-natural substrates. nih.gov The ultimate goal is to use these functionalized building blocks to create novel enzymatic cascades and synthetic metabolic pathways.

Multidisciplinary Approaches Combining Synthetic Chemistry, Structural Biology, and Computational Design

Realizing the full potential of this compound requires a deeply integrated, multidisciplinary approach.

Synthetic Chemistry: Provides the foundation by developing efficient and scalable routes to synthesize high-purity this compound and its derivatives for various applications.

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy are essential for understanding how the engineered PylRS mutant recognizes this ncAA and how its incorporation affects the structure and dynamics of the target protein.

Computational Design: Molecular modeling and protein design algorithms can be used to rationally engineer aaRS mutants with enhanced specificity and efficiency for this compound. Computational methods can also predict the impact of incorporating this ncAA on protein stability and function, guiding experimental design.

The synergy between these disciplines will accelerate the development of new tools and applications, from creating precisely functionalized bioconjugates to designing novel biomaterials and engineered biological pathways.

Q & A

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles; use in fume hoods due to irritant properties .

- Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal .

- Storage : -20°C under argon to prevent oxidation; desiccate to avoid hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.